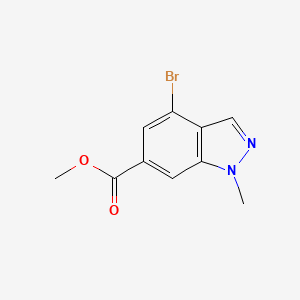

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

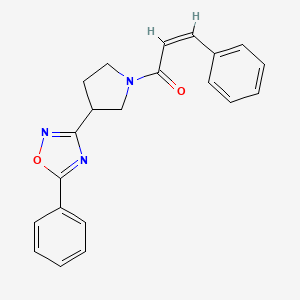

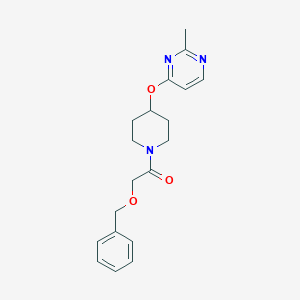

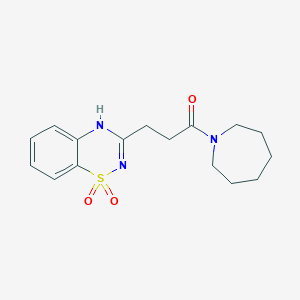

“Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It has a CAS number of 885518-47-8 .

Synthesis Analysis

The synthesis of “Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular weight of “Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is 255.07 . The linear formula of this compound is C9H7BrN2O2 . The InChI key is DCYBEDQPCQOEIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of “Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate”

“Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different areas of study:

Anticancer Research

Synthesis of Anticancer Agents: This compound is used in the synthesis of novel indazole derivatives that have been evaluated for their anticancer activities. These derivatives have shown promise in inhibiting the viability of human cancer cell lines such as liver, breast, and leukemia cells using assays like the MTT reduction assay .

Antiangiogenic Studies

Development of Antiangiogenic Agents: Indazole derivatives synthesized from this compound have been tested for their potential to inhibit proangiogenic cytokines associated with tumor development. Some derivatives have demonstrated potent antiangiogenic activity against various cytokines, indicating their potential use in cancer treatment .

Antioxidant Activity

Evaluation of Antioxidant Properties: The compound has been used to create derivatives that are screened for their antioxidant activities. These activities are crucial in combating oxidative stress, which can lead to various diseases, including cancer. The derivatives have shown significant scavenging activities against radicals like hydroxyl and superoxide .

Organic Synthesis

Intermediate in Organic Synthesis: Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate serves as an intermediate in organic synthesis processes. Its role in the synthesis of complex molecules is vital for advancing research in medicinal chemistry .

Molecular Docking Studies

Insights into Molecular Interactions: Molecular docking studies using indazole derivatives have provided structural insights into their anti-TNFα effects. This compound can be used to synthesize derivatives for such in silico analyses, which are essential for drug discovery and development .

HIV Research

Anti-HIV Agent Development: Indole derivatives, including those synthesized from this compound, have been explored for their potential as anti-HIV agents. Molecular docking studies have been performed to assess their efficacy against HIV-1, which is crucial for developing new treatments for the disease .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing their function and leading to changes at the cellular level .

Mode of Action

This can result in alterations in cellular processes, potentially leading to therapeutic effects .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular levels, potentially leading to therapeutic outcomes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Eigenschaften

IUPAC Name |

methyl 4-bromo-1-methylindazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWJGTGDYFQZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2896741.png)

![Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2896746.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896747.png)

![2-amino-N-(3-methoxypropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2896753.png)

![2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2896757.png)

![N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2896762.png)